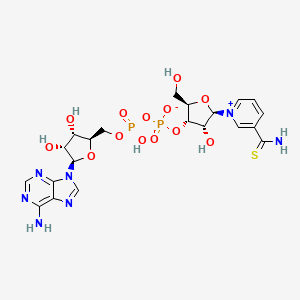

beta-Thionicotinamide adenine dinucleotide, oxidised form

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Thionicotinamide adenine dinucleotide, oxidised form, is a derivative of nicotinamide adenine dinucleotide. It plays a crucial role in various biochemical processes, particularly in redox reactions where it acts as an electron carrier. This compound is essential for cellular metabolism and energy production, making it a significant molecule in

生物活性

Beta-Thionicotinamide adenine dinucleotide (oxidised form), also known as Thio-NAD, is a derivative of nicotinamide adenine dinucleotide (NAD) that plays a significant role in various biological processes. As a coenzyme, it is involved in redox reactions, energy metabolism, and cellular signaling pathways. This article explores the biological activity of Thio-NAD, focusing on its biochemical roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Thio-NAD is characterized by the presence of a sulfur atom in place of the nitrogen atom found in standard NAD. Its chemical formula is C21H27N7O14P2S. This structural modification influences its interaction with enzymes and its overall biological activity.

1. Redox Reactions

Thio-NAD functions primarily as a coenzyme in redox reactions, similar to NAD. It participates in electron transfer processes critical for cellular respiration and energy production. The oxidized form (Thio-NAD+) accepts electrons, while the reduced form (Thio-NADH) donates them, facilitating metabolic pathways such as glycolysis and the tricarboxylic acid cycle .

2. Antioxidant Activity

Thio-NAD plays a role in maintaining cellular redox balance by participating in antioxidant defenses. It helps regenerate other antioxidants, such as glutathione, thus protecting cells from oxidative stress . The ability to modulate oxidative stress is crucial in preventing cellular damage and maintaining homeostasis.

3. Cell Signaling

Recent studies indicate that Thio-NAD may influence various signaling pathways, particularly those related to metabolic stress responses. For instance, it has been implicated in the activation of sirtuins, which are NAD+-dependent deacetylases involved in regulating metabolism and aging .

1. Cancer Treatment

Thio-NAD has garnered attention for its potential use in cancer therapy. Research indicates that it can inhibit nicotinamide adenine dinucleotide kinase (NADK), an enzyme that regulates NAD levels and is often overexpressed in cancer cells . By inhibiting NADK, Thio-NAD may disrupt cancer cell metabolism and promote apoptosis.

2. Neuroprotection

Studies have shown that Thio-NAD can delay axonal degeneration following nerve injury by stimulating NAD biosynthetic pathways . This neuroprotective effect suggests potential applications in neurodegenerative diseases where maintaining neuronal health is crucial.

1. Inhibition of IMPDH

In a study examining the anticancer properties of Thio-NAD analogs, researchers found that these compounds effectively inhibited inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in purine metabolism that is often targeted in cancer therapies . The inhibition occurred at low micromolar concentrations, demonstrating the compound's potency.

2. Metabolic Stress Response

A recent investigation into the SIRT1-AMPK pathway revealed that Thio-NAD enhances cellular resilience against metabolic stress by promoting the expression of FOXO3, which regulates antioxidant defenses and cellular repair mechanisms . This finding underscores the compound's role in metabolic health and disease prevention.

Research Findings Summary

The following table summarizes key findings related to the biological activity of Thio-NAD:

科学的研究の応用

Biochemical Research Applications

β-NAD plays a pivotal role in enzyme synthesis and biocatalysis. Its applications in research are broad, including:

- Enzyme Multiplied Immunoassay Technique (EMIT): β-NAD is utilized in EMIT for the quantitative measurement of drugs and hormones in biological samples. This method relies on the enzyme-catalyzed reactions where β-NAD serves as a cofactor, enhancing sensitivity and specificity in immunoassays .

- Therapeutic Drug Monitoring (TDM): In TDM, β-NAD assists in measuring drug levels to ensure effective and safe dosages in patients. It is particularly important for drugs that require precise dosing to avoid toxicity .

- Blood Glucose Reagents: β-NAD is integral in glucose monitoring systems, where it participates in enzymatic reactions that convert glucose into measurable products. This application is vital for diabetes management .

Metabolic Studies

Research has shown that β-NAD is essential for maintaining cellular energy homeostasis. Its oxidized form participates in redox reactions, facilitating the transfer of electrons during metabolic processes:

- Cellular Respiration: β-NAD is crucial in the Krebs cycle and oxidative phosphorylation, where it helps generate ATP by transferring electrons through the electron transport chain. This process is fundamental for energy production in aerobic organisms .

- NAD+ Metabolism: Studies indicate that higher ratios of oxidized NAD+ are present in tumor cells compared to non-tumor cells, suggesting its role in cancer metabolism. Understanding these differences can lead to targeted therapies that manipulate NAD+ levels to inhibit tumor growth .

Therapeutic Applications

The therapeutic potential of β-NAD has been explored extensively:

- Neuroprotection: Enhancing NAD+ levels has been shown to reduce oxidative stress and cell damage in neurodegenerative diseases. Research indicates that boosting NAD+ can protect against conditions such as Alzheimer's and Parkinson's disease by improving mitochondrial function .

- Diabetes Management: Clinical trials have demonstrated that nicotinamide (a precursor to NAD+) can delay the onset of Type 1 diabetes by modulating immune responses and preserving pancreatic beta-cell function .

- Aging Research: β-NAD is implicated in aging processes, with studies suggesting that increasing its levels can improve metabolic health and longevity by activating sirtuins, which are enzymes linked to stress resistance and longevity pathways .

Case Studies

Several case studies highlight the diverse applications of β-NAD:

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(39-21)6-37-42(33,34)41-43(35,36)40-16-10(5-29)38-20(15(16)32)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRRIGAXTAXHLR-NNYOXOHSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O13P2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。